- Iodine mediated synthesis of alkyl tert-alkyl ethers, Tetrahedron Letters, 1988, 29(20), 2445-8

Cas no 919-94-8 (2-Ethoxy-2-methylbutane)

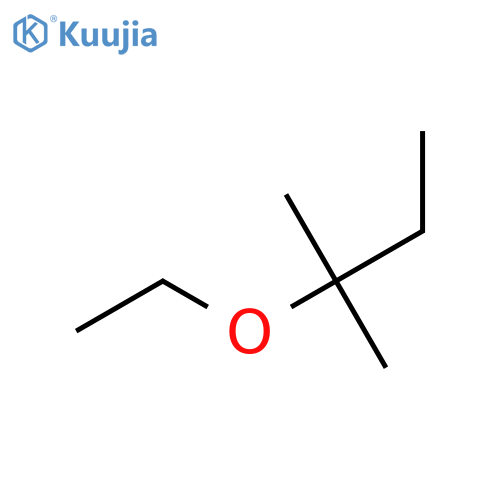

2-Ethoxy-2-methylbutane structure

Nome del prodotto:2-Ethoxy-2-methylbutane

2-Ethoxy-2-methylbutane Proprietà chimiche e fisiche

Nomi e identificatori

-

- Butane,2-ethoxy-2-methyl-

- 2-ethoxy-2-methylbutane

- TERT-AMYL ETHYL ETHER EP

- tert-Amylethylether

- 1,1-Dimethylpropyl Ethyl Ether

- 2-ethyl-2-ethoxypropane

- 2-ethylethoxypropane

- Butane,2-ethoxy-2-methyl

- Ether,ethyl tert-pentyl

- ethyl 1,1-dimethylpropyl ether

- Ethyl tert-pentyl ether

- ethyl-tert-amyl-ether

- tert-Amyl Ethyl Ether

- Butane, 2-ethoxy-2-methyl-

- Ethyl tert-amyl ether

- Ether, ethyl tert-pentyl

- 2-ETHOXY-2-METHYL-BUTANE

- Trimethylather

- tert-Amyl-ethyl ether

- 2-Ethoxy-2-methylbutane #

- KFRVYYGHSPLXSZ-UHFFFAOYSA-N

- 2-Ethoxy-2-methylbutane (ACI)

- Ether, ethyl tert-pentyl (8CI)

- Ether, ethyl tert-pentyl (7CI)

- SCHEMBL208586

- BRN 1731673

- 529VD83WPK

- EC 618-804-0

- Q28941824

- AKOS015838721

- 3-01-00-01626 (Beilstein Handbook Reference)

- NS00006706

- DTXSID7061279

- 919-94-8

- D78478

- BS-29651

- MFCD01727266

- UNII-529VD83WPK

- 2-Ethoxy-2-methylbutane

-

- MDL: MFCD01727266

- Inchi: 1S/C7H16O/c1-5-7(3,4)8-6-2/h5-6H2,1-4H3

- Chiave InChI: KFRVYYGHSPLXSZ-UHFFFAOYSA-N

- Sorrisi: O(C(CC)(C)C)CC

- BRN: 1731673

Proprietà calcolate

- Massa esatta: 116.12000

- Massa monoisotopica: 116.120115130g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 8

- Conta legami ruotabili: 3

- Complessità: 57.4

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- Superficie polare topologica: 9.2

- XLogP3: 2

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 0,76 g/cm3

- Punto di fusione: -95.35°C (estimate)

- Punto di ebollizione: 102°C(lit.)

- Indice di rifrazione: 1.3890-1.3930

- PSA: 9.23000

- LogP: 2.21150

- Solubilità: Non determinato

2-Ethoxy-2-methylbutane Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Dichiarazione di pericolo: H225

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Numero di trasporto dei materiali pericolosi:UN 3271

- Codice categoria di pericolo: 11

- Istruzioni di sicurezza: 9-16-33

- RTECS:KO0351000

- Frasi di rischio:R11

- PackingGroup:II

- Classe di pericolo:3

2-Ethoxy-2-methylbutane Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D759117-25g |

1,1-DIMETHYLPROPYL ETHYL ETHER |

919-94-8 | 98.0% | 25g |

$260 | 2024-06-06 | |

| eNovation Chemicals LLC | D759117-5g |

1,1-DIMETHYLPROPYL ETHYL ETHER |

919-94-8 | 98.0% | 5g |

$130 | 2024-06-06 | |

| Cooke Chemical | A7953412-25G |

<i>tert</i>-Amyl Ethyl Ether |

919-94-8 | >98.0%(GC) | 25g |

RMB 1599.20 | 2025-02-21 | |

| Apollo Scientific | OR924485-1g |

tert-Amyl ethyl ether |

919-94-8 | 98% | 1g |

£21.00 | 2025-03-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-5G |

2-Ethoxy-2-methylbutane |

919-94-8 | >98.0%(GC) | 5g |

¥514.90 | 2023-08-31 | |

| abcr | AB171118-5 g |

tert-Amyl ethyl ether, 98%; . |

919-94-8 | 98% | 5g |

€108.10 | 2023-05-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162410-1g |

2-Ethoxy-2-methylbutane |

919-94-8 | >98.0%(GC) | 1g |

¥152.90 | 2023-08-31 | |

| Aaron | AR00GT9B-100g |

1,1-Dimethylpropyl Ethyl Ether |

919-94-8 | 98% | 100g |

$575.00 | 2025-01-24 | |

| abcr | AB171118-5g |

tert-Amyl ethyl ether, 98%; . |

919-94-8 | 98% | 5g |

€108.10 | 2025-02-21 | |

| Aaron | AR00GT9B-5g |

1,1-Dimethylpropyl Ethyl Ether |

919-94-8 | 98% | 5g |

$74.00 | 2025-01-24 |

2-Ethoxy-2-methylbutane Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Iodine

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Magnesium oxide , Alumina , Tungsten hydroxide oxide phosphate ; 8 h, 450 °C

1.2 5 MPa, 140 °C

1.2 5 MPa, 140 °C

Riferimento

- Method for synthesizing tert-amyl ethyl ether, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Catalysts: Trifluoroacetic acid

Riferimento

- Solvomercuration-demercuration. 11. Alkoxymercuration-demercuration of representative alkenes in alcohol solvents with the mercuric salts acetate, trifluoroacetate, nitrate, and methanesulfonate, Journal of Organic Chemistry, 1984, 49(14), 2551-7

Synthetic Routes 4

Condizioni di reazione

1.1 72.5 °C

Riferimento

- Preparation of oligomerized tertiary alkyl ether, China, , ,

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Effect of water addition on the simultaneous liquid-phase etherification of isobutene and isoamylenes with ethanol over amberlyst 35, Catalysis Today, 2015, 256, 336-346

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Equilibrium and kinetic studies on etherification: reactions of C5 and C6 alkenes with methanol and ethanol, Acta Polytechnica Scandinavica, 1997, 246,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Amberlyst 15 ; rt

Riferimento

- Design, optimization, and control of reactive distillation column for the synthesis of tert-amyl ethyl ether, Chemical Engineering Research and Design, 2013, 91(5), 819-830

Synthetic Routes 8

Condizioni di reazione

1.1 2 MPa, 313 K; 323 K; 333 K; 343 K

Riferimento

- Synthesis of tert-amyl Ethyl Ether for Gasoline Additive, Energy Procedia, 2015, 75, 3265-3270

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Ethanol

1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water

1.2 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water

Riferimento

- Solvomercuration-demercuration. 12. The solvomercuration-demercuration of olefins in alcohol solvents with mercuric trifluoroacetate - an ether synthesis of wide generality, Journal of Organic Chemistry, 1985, 50(8), 1171-4

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Kinetic modelling of the liquid-phase dimerization of isoamylenes on Amberlyst 35, Reactive & Functional Polymers, 2007, 67(3), 210-224

Synthetic Routes 11

Condizioni di reazione

Riferimento

- High purity isoamylene production from tertiary amyl methyl ether decomposition, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Catalysts: Amberlyst 35 ; 2 MPa, 353 K

Riferimento

- Kinetic modeling of the simultaneous etherification of ethanol with C4 and C5 olefins over Amberlyst 35 using model averaging, Chemical Engineering Journal (Amsterdam, 2017, 307, 122-134

Synthetic Routes 13

Condizioni di reazione

Riferimento

- Kinetics of the Heterogeneously Catalyzed Formation of tert-Amyl Ethyl Ether, Industrial & Engineering Chemistry Research, 1997, 36(2), 310-316

Synthetic Routes 14

Condizioni di reazione

1.1 Solvents: Ethanol ; 0.4 MPa, 60 °C

Riferimento

- Method for production of alkyl tert-amyl ethers, Poland, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Solvents: Tris(dimethylamino)phosphine

Riferimento

- Reactivity of Grignard alcoholates in hexamethylphosphotriamide; alkylation by the halogenated derivatives, Comptes Rendus des Seances de l'Academie des Sciences, 1968, 266(15), 1178-9

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: 1-Methyl-3-(4-sulfobutyl)imidazolium hydrogen sulfate ; 3 h, 393 K

Riferimento

- The synthesis of asymmetrical tertiary alkyl ethers catalyzed by ionic liquids with and without CO2, Current Organic Chemistry, 2007, 11(5), 477-482

Synthetic Routes 17

Condizioni di reazione

1.1 Catalysts: Amberlyst 15 ; 101 kPa, 298 K

Riferimento

- Reactive distillation-pervaporation hybrid column for tert-amyl alcohol etherification with ethanol, Chemical Engineering Science, 2003, 58(12), 2465-2477

Synthetic Routes 18

Condizioni di reazione

Riferimento

- The etherification of 2-methylpropene, 2-methyl-1-butene and 2-methyl-2-butene with alcohols, Acta Polytechnica Scandinavica, 1999, 271, 1-41

Synthetic Routes 19

Condizioni di reazione

Riferimento

- Etherification of high concentration C5 iso-olefins via catalytic distillation, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Catalysts: Amberlyst 15 Solvents: Ethanol ; 370 K

Riferimento

- Effect of hydrogen ion-exchange capacity on activity of resin catalysts in tert-amyl-ethyl-ether synthesis, Applied Catalysis, 2004, 268(1-2), 175-182

2-Ethoxy-2-methylbutane Preparation Products

2-Ethoxy-2-methylbutane Letteratura correlata

-

R. Soto,C. Fité,E. Ramírez,M. Iborra,J. Tejero React. Chem. Eng. 2018 3 195

Categorie correlate

- Solventi e chimici organici Composti organici Alcol/Etere

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Eteri dialchilici

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Ether Eteri dialchilici

919-94-8 (2-Ethoxy-2-methylbutane) Prodotti correlati

- 994-05-8(tert-Pentyl Methyl Ether)

- 32970-45-9(2-(1,1-Dimethylethoxy)butane)

- 1244979-90-5(1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one)

- 650609-87-3(Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride)

- 919976-16-2(N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide)

- 1190320-51-4(4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid)

- 65-28-1(Phentolamine Mesylate)

- 1189855-89-7(2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-phenylacetamide)

- 891116-41-9(2-(2,4-dichlorophenoxy)-N-(4-{1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)acetamide)

- 2228164-73-4(O-2-(5-methylpyrazin-2-yl)ethylhydroxylamine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:919-94-8)2-Ethoxy-2-methylbutane

Purezza:99%

Quantità:25g

Prezzo ($):194.0